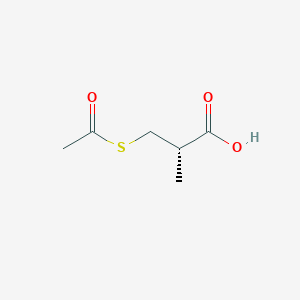

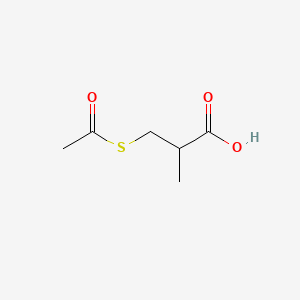

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

Description

Properties

IUPAC Name |

(2S)-3-acetylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVHNRJEYQGRGE-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308058 | |

| Record name | D-β-Acetylthioisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76497-39-7 | |

| Record name | D-β-Acetylthioisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76497-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-β-Acetylthioisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(acetylthio)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid basic properties

An In-depth Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: A Cornerstone Chiral Intermediate in Cardiovascular Drug Synthesis

Introduction: The Significance of a Chiral Building Block

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid stands as a pivotal molecule in the landscape of pharmaceutical manufacturing. While a seemingly modest thioester, its true significance lies in its specific stereochemistry, which is fundamental to the synthesis of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] The development of Captopril was a landmark achievement in the treatment of hypertension and congestive heart failure, and its efficacy is inextricably linked to the precise three-dimensional arrangement of its atoms.[1][3] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this crucial intermediate, from its fundamental properties and synthesis to its application and handling. We will delve into the causality behind synthetic choices, the imperative of chiral purity, and the analytical methodologies required to validate this essential building block.

Part 1: Core Physicochemical and Stereochemical Properties

The function of a pharmaceutical intermediate is dictated by its chemical and physical properties. For (S)-(-)-3-(Acetylthio)-2-methylpropionic acid, its utility is rooted in its bifunctional nature—a reactive carboxylic acid and a protected thiol—and, most critically, its defined stereocenter.

General Properties

A summary of the compound's key physical and chemical identifiers is presented below. It is important to note the distinction in CAS numbers between the specific (S)-enantiomer and the racemic mixture.

| Property | Value | Source(s) |

| Chemical Name | (2S)-3-(Acetylthio)-2-methylpropanoic acid | [4] |

| Synonyms | (S)-(-)-3-(Acetylthio)isobutyric acid, D-(-)-3-Acetylthio-2-methylpropionic Acid | [4][5] |

| CAS Number | 76497-39-7 ((S)-enantiomer) 33325-40-5 (Racemic) | [1][4][5][6] |

| Molecular Formula | C₆H₁₀O₃S | [7][8][9][10] |

| Molecular Weight | 162.21 g/mol | [7][8][9][10] |

| Appearance | White to off-white low-melting solid or liquid | [8][11][12] |

| Melting Point | 55-57 °C (Racemic) | [8] |

| Boiling Point | ~276.5 °C (Predicted); 120-132 °C @ 1 mmHg | [8][12] |

| Density | ~1.178 - 1.213 g/cm³ | [8][12] |

| pKa | ~4.22 (Predicted) | [8][12] |

| Solubility | Sparingly soluble in water; Soluble in chloroform and methanol | [8][11] |

The Stereochemical Imperative

The designation "(S)" refers to the configuration at the chiral carbon (C2), which bears the methyl group. This specific arrangement is non-superimposable on its mirror image, the (R)-enantiomer. In pharmaceutical applications, such stereochemical precision is not merely an academic detail—it is often the difference between a potent therapeutic agent and an inactive or even harmful substance. The ACE enzyme's active site is a highly structured three-dimensional pocket. For an inhibitor like Captopril to bind effectively and block the enzyme's function, it must have a complementary shape. The synthesis of Captopril from (S)-(-)-3-(Acetylthio)-2-methylpropionic acid ensures the final drug product possesses the correct stereochemistry for optimal binding and biological activity.[1] Using the racemic intermediate would result in a mixture of diastereomers, necessitating a difficult and costly purification step at the final stage.[13]

Part 2: Synthesis and Manufacturing Pathways

The industrial production of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid requires a robust and scalable process that can reliably deliver the product with high chemical and enantiomeric purity. The most common approach involves a racemic synthesis followed by chiral resolution.

Racemic Synthesis: Michael Addition

The foundational synthesis involves the reaction of methacrylic acid and thioacetic acid.[14][15] This is a classic example of a Michael (conjugate) addition reaction.

Causality of the Protocol:

-

Mechanism: The thiol group of thioacetic acid acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. This is favored over direct addition to the carbonyl group.

-

Catalyst/Conditions: The reaction is typically heated to facilitate the addition. While it can proceed without a catalyst, a base can be used to deprotonate the thiol, increasing its nucleophilicity and reaction rate. The protocol described in the literature involves heating the neat mixture.[15]

Experimental Protocol: Synthesis of Racemic 3-(Acetylthio)-2-methylpropanoic Acid [15]

-

Reactant Charging: In a suitable reaction vessel equipped with a stirrer and heating mantle, combine thioacetic acid (1.0 eq) and methacrylic acid (0.78 eq).

-

Reaction: Heat the mixture on a steam bath (or equivalent heating source to ~100 °C) for one hour with stirring.

-

Maturation: Cool the mixture to room temperature and allow it to stand for 18-24 hours to ensure the reaction proceeds to completion.

-

Monitoring: The reaction's completion can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, monitoring for the disappearance of the vinyl proton signals of methacrylic acid.[15]

-

Purification: The crude product is purified by vacuum distillation. The desired racemic acid is collected at a boiling point of 128-131 °C at 2.6 mmHg.[15]

Caption: Racemic synthesis via Michael Addition.

Chiral Resolution: Diastereomeric Salt Crystallization

With the racemic mixture in hand, the critical step is to isolate the desired (S)-enantiomer. The most established method is resolution via the formation of diastereomeric salts using a chiral base. A patented process utilizes L-(+)-2-aminobutanol as an effective resolving agent.[13]

Causality of the Protocol:

-

Principle: The racemic acid (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral base (L-base). This creates a mixture of two diastereomeric salts: (S-acid, L-base) and (R-acid, L-base).

-

Separation: Diastereomers, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the solvent system, one diastereomeric salt can be induced to crystallize selectively while the other remains in solution.

-

Liberation: After isolating the desired crystallized salt, the chiral base is removed by treatment with a strong acid, liberating the pure (S)-enantiomer of the acid.

Experimental Protocol: Optical Resolution [13]

-

Salt Formation: Dissolve the racemic DL-3-acetylthio-2-methylpropionic acid in a suitable solvent (e.g., a mixture of water and an organic solvent like acetone).

-

Addition of Resolving Agent: Add L-(+)-2-aminobutanol (approximately 0.5 to 1.0 molar equivalents) to the solution.

-

Selective Crystallization: Cool the solution slowly to induce crystallization. The diastereomeric salt of D-(-)-3-acetylthio-2-methylpropionic acid (the desired enantiomer, also designated S) with L-(+)-2-aminobutanol will selectively precipitate. The precise temperature and solvent ratio are critical for achieving high selectivity and yield.

-

Isolation: Isolate the crystallized salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., hydrochloric acid) to a pH of 1-2.

-

Extraction: Extract the liberated (S)-enantiomer into an organic solvent such as ethyl acetate.

-

Final Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure to yield the purified (S)-(-)-3-(Acetylthio)-2-methylpropionic acid.

Caption: Workflow for chiral resolution.

Part 3: Application in the Synthesis of Captopril

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid serves as the acylating agent that forms the core structure of Captopril when coupled with L-proline.[14]

Causality of the Protocol:

-

Activation: The carboxylic acid of the intermediate must be "activated" to make it more electrophilic for the acylation of the secondary amine of proline. This is commonly done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Coupling: The activated acyl chloride is then reacted with L-proline under basic conditions. The base neutralizes the HCl generated during the reaction, driving the coupling to completion.

-

Deprotection: The final step is the removal of the acetyl protecting group from the sulfur atom to reveal the free thiol (-SH), which is crucial for binding to the zinc ion in the ACE active site. This is typically achieved by ammonolysis (reaction with ammonia).[14]

Caption: Synthesis pathway from intermediate to Captopril.

Part 4: Analytical Quality Control

For any pharmaceutical intermediate, rigorous quality control is non-negotiable. The identity, purity, and chiral integrity of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid must be unequivocally established.

-

Identity Confirmation:

-

NMR Spectroscopy (¹H and ¹³C): Provides a detailed fingerprint of the molecular structure, confirming the connectivity of atoms. It is the definitive method for structural elucidation.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O of the carboxylic acid and thioester.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): The industry standard for purity analysis. A reversed-phase HPLC method with UV detection can quantify the main component and any related impurities. The area percentage of the main peak corresponds to the purity of the sample.

-

-

Chiral Purity (Enantiomeric Excess):

-

Chiral HPLC: This is the most critical QC test. It uses a chiral stationary phase that can differentiate between the (S) and (R) enantiomers, allowing for the precise quantification of each. The result is reported as enantiomeric excess (e.e.%), which must meet stringent specifications (typically >99%) for pharmaceutical use.

-

Part 5: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the material and ensure personnel safety.

Hazard Identification

The compound is classified as an irritant and may cause burns.[6][10]

| Hazard Information | Details |

| Pictogram | GHS07 (Irritant) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fumes P280: Wear protective gloves/eye protection P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from multiple safety data sheets.[6][7][8][10][16]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required.

-

Storage and Stability

-

Rationale: The thioester linkage is susceptible to hydrolysis, particularly in the presence of moisture or strong acid/base. The free carboxylic acid can also be reactive. Cool, dry, and inert conditions are therefore required to maximize shelf life.

-

Recommended Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.[8][12]

Conclusion

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is more than a mere precursor; it is an enabling molecule that allows for the efficient and stereocontrolled synthesis of the vital drug Captopril. Its production, centered on the crucial step of chiral resolution, highlights the elegance and necessity of asymmetric synthesis in modern medicine. Understanding its properties, synthesis, and handling is essential for any scientist or professional involved in the development and manufacturing of ACE inhibitors and other complex chiral pharmaceuticals. The continued refinement of its synthesis, potentially through more direct asymmetric or biocatalytic methods, remains an active area of process chemistry research, aiming for even greater efficiency and sustainability in producing life-saving medications.

References

- Chirumamilla, R. R., Marchant, R., & Singh Nee Nigam, P. (2001). Captopril and its synthesis from chiral intermediates. Ulster University Research Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoryabbaW9TG4pZOo7X8J2A9XQc-rtVPkVjEXzPEgfjAIgPEGx6VVwN6yAVd3fbhw8NLTaDl5YCOB1pEo2lTaUosWLoaTsrUb7i6Nhm0hm9mwipyC_SMGYzqnnG4sS1ABfdrVWMxWxjnrrUxrgVxEFFE87F-dLbNqs5uDhv1_DGcwv5Jxf0lRdQi_ShRhOqPTOmRJWTvA01aP3WOU=]

- Biosynth. (n.d.). 3-Acetylthio-2-methylpropanoic acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2rAwHb94jfDHf24uCpyGAHb9QIhtrmP22KpyBYIfSqtEnz9y0HShVktMLGdYP9wmYquWSaVOAiRti7Kwkn7d0BrGa30MkoejHqw01lNQw4vwMlfaYkzYv_NVsSkHAnVycFJ644aYJygIEhayiupWD7SDTJ9d7VchCMCjEwy_K2qRh-eIdv5n9PUr9]

- Guidechem. (n.d.). 3-Acetylthio-2-methylpropanoic acid 33325-40-5 wiki. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWzcsh1aoEGQ4uOgasEYC9wCMKE_Y84K_iy_LvB0FfalgF3dWYBKyoj4RGRa8zBzn3yduwTDOzPiQt4revmvsqRddhCJddoOrPXVqtHWGZH-kvB62WC-dEmCd-tOfiOBYJuKnTyW1_K3RXT0czL8MpDLbVdKhUlo6jP3k9uTFyKEjz2xcrEOwYWm7OmId4]

- ChemicalBook. (2024). 3-Acetylthio-2-methylpropanoic acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0IeoxUwOQ0Oqi3Y5J6TGbkfeueCPsx5sTBaxHSftfq29gXawgY398J2vtwOOsiktUdN2OpQ9_ftSixZYrNQk2gjJx6BfdcvTZ182dgWH3cxX6Zmi0PBDRRCigBcwdh8hCZt86PferRsLg8LWbzlXMp8CxX1YM8v8pG1rql5Kk]

- Shimazaki, M., Hasegawa, J., Kan, K., et al. (1983). Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid. J-Stage. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1yTTuRiZkUV4k0cczdt5XvFaJg2YjijiXQNgMOFGZPtknL52dG-SBy4ZpHYGl5ZpmULexdtECTrfEQn0yp-7yZ4SNNljw5nCnKxpJxTR47FjbPyCENuuQpDez7peRTmeoRNZioD3cs2QFAAcR--UUs3xIYfiWFxuZV5XoMTWJbHvkakmzl9Q=]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Captopril: Understanding the Role of Pharmaceutical Intermediates. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCp2B2sdA8CzMFqTVLDJyeJ2lTX-jks9zGYvvGH7YYVuHc5o-AJ1y_-eV40OL8HJi0kR84VPgHmGY4HxRiDYCN7-3LXj6CUcypTlxTMd_gg8kfbxcmr7mnBA5crc2XDpHh7t__gT75qFHSJJiiub4Wxea3nt3j6iCk1lfW0mV04w20hI-qjds2pRvB2DRtGEIeMYGb6nF2_z-DCgm0NR2l3OVhXoLHBacfqoV8xl0UJeYa9g==]

- Semantic Scholar. (2001). Captopril and its synthesis from chiral intermediates. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfbWGubC3at4SrBb2XeicxhauDnZaHX7zM04IqPT7b18jcgvJDWExrkEhc0G0FOpBsT-Arf7TUZwtovlkirv3aDRPkn20S809q8CHTNOhnjpv9SDtG_ZG90o34GFCbT9wnFQE__dOqRoUn2PyWGvgsRlz12-GvFH-NhUvzVM_qfePOfVf9G4D42ulrn34Mf7pihi9GWQo=]

- ChemicalBook. (n.d.). Captopril synthesis. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4IXmRI1tTmUjqoBJA9L05y7ZYYSnzN1pYkzxFEwnheajJbOb5eV3RCaD-atiCrg_a_OvYRdCdM6y4oz-iaR6YLN6nMTkTiu_n8S8H_8V2l6ZBzCnmCNUbyw9QD0evUfQEvHN-biXC99-LhGhnLw==]

- The Good Scents Company. (n.d.). 3-acetyl thioisobutyric acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4wX3vEc6nzkOapcwoJsNE-VJeqsAppRRyizkOhVcPyrntfz1h4LWRpYA3IqGF1zUEVvyabmSt5EL3tWDCcgVkk1OPSHCSoS5v12SdRQSDqVdtNg6nYFTuRxD6t8y9LoxcvFSd3RoIonu3GZJa8arxQA==]

- Santa Cruz Biotechnology, Inc. (n.d.). 3-Acetylthio-2-methylpropanoic Acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOiHIeXxoNrILlantRs32R-1nSzYsP5xs5_Hcz-wkDHbnsrVsJhrdsH0DVj_ZIv3aCodBsse9SJC-C_M5vatrZrwLefxduKjRUfTqutpXh_xP8yEO1KaKqgT-sGKfnKuroGxt9BYnz00O-9BwX0cuVwLsVnAQkt6Yg1QaLsRgA]

- PrepChem.com. (n.d.). Synthesis of 3-Acetylthio-2-Methylpropanoic Acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5I5RHZ6HSKlj16mLPVGenrvyn62TLqggXpNxFqsnp2lf7dNTEOkmUtxnXcpGHEoNbwyy-Q3E_zHzB9caok2ohM3TGIzsi_je2lEC9iKRa0ijSjPqYD5Y8MYjI7oAygdiN5hpOidGIiHFuzaF6w4fmT8KOv6guMA==]

- PubChem. (n.d.). 3-(Acetylthio)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpMnuh4MACerJD279A_eyuhjPhJHgJczIOOoMllDCtj0l5AfwQbjPT0iKHtcf-gNcKEmBjQDfiEbS_mG1NZxFQk1K3dw4DyYS0GvjNlF1hM1hSy8r-2nvTCDN3uOaZc9hKnuIjHX-2OuoB]

- ChemBK. (2024). 3-(Acetylthio)-2-methylpropanoic acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtZ22CNCRK5ncXxxe1sRQQpumknYkW7whUR5pHC4IKDGo1JvQksxc6KcoRx_6yZuVrhzcJWmHL9QIAPo9OArR5kCh5xN2dJ1NqWejUVM8SNTkdfnyQgVYyeFRFOnFZRWF4DU5p1Yj3eYbllxfdndjnlipoKwHXQX29dsQaQuH5-w==]

- LGC Standards. (2022). SAFETY DATA SHEET - (S)-(-)-3-Acetylthio-2-methylpropionic Acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVw4Tkuo72Bct8EGuNSO25J97HgVO2DA1vIpbUIA0biwqGO-LjCTVjdGYQ6PuNgWqHS9N1YkHimzH6DmsnuzUDWyaRcmLjMgq2BgE0668Kh-NphIVyss-7PxAtUtfnOZmPEmWA5buNrZ-Ln8QQa_BQU13K94MMY6U6r_RtHobBQTiv9tyJMSvpR6Cdov53z8FD0ImIne98-7I9pRczRdL6SnkPSIq8sIxJIrOazk3XFL44pypp_fpyYWt_9bqxO0ozWsnLZ67lxWUx6npbpK26QX_ddQ-YJgmCY29FrYOpOnhjxmht]

- Fisher Scientific. (2024). SAFETY DATA SHEET - 3-(Methylthio)propionic acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLg8-ULNQlwTKw8Xe3VyCWmf-gUdG_6n1W0sG9xjsCjU5_IMiauRgR83ZKhOZ2oDpdP7uyZeSoubY5DA2BEehBo9k6hfCH6HVGRWpgEY5ZS311Eh2oZZ3N-q3_ZsufLlLhkx0YhaQa9O0HtHdVbImgtPE654ef40qQ1ejui3FAkhGnOG2199Jhen5ctJnn1f36mwSTLotw2nRhWnNfp38oPF9lFYLi7eg3Qwa-SlkMXFYrTwx-fIjTmtWSe1c=]

- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEubog_kwqNzfcfNrokPgazC6YmpWXKc5bitYEtFBkEEqvqeWcWNv50Sz62B0iH1xyMQR332VKpfGFeY7CsxudMfjW4nTYYlP2rAnAQ5uJo_yY2xtSb8ePUMqhtdmikm5otHJMNWlZYgzITgGs6Y1y]

- Benchchem. (n.d.). (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid. Retrieved from [https://vertexaisearch.cloud.google.

- Santa Cruz Biotechnology, Inc. (n.d.). (S)-(−)-3-Acetylthio-2-methylpropanoic acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErZ4E6HVozk9V65EZVFf_S6UmLZ4m3Dh14hz3Ks4pE6SCGf-DENnq2B_KwQtyDrCpY1q15HlXDKv7GXmRS6lHY30rydN5y_qW2Zfie9su2oQYZPhRW2fZRYZNbLbkeKX1jHuTVwniEWtk02mxULDwbnlhIGm_WIbIE_Rfch9R9e-M=]

- Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs7B2JuFJCxVFYaTW4BADoX056s4V-bgVvQJ6LiEO6APZOD8z2D1Wy8DHZpLwMZK0eIWS3bAR3eSv-vfYAIhNx7AwILX2Y-XEYqgSYWDN0mra2tIcOylBN5eEEb7sYmQPrBLepuMP8Sg8VQw==]

- Google Patents. (n.d.). US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Hpmrui_wwYRLbBfDT5i_g_NASrr0NgCEdmC_a7S1UrkKo5jAxlUG-997z_5YADsw_zAJhTJHLHwpIXKG6Zu3iZw7MnlxaziuYkPJXfzf4TuTZs4gpc_4Wq8YR4WOVPhnKwUmpX74B0k=]

- CRO SPLENDID LAB. (n.d.). (S)-(-)-3-Acetylthio-2-methylpropionic Acid. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERy1L-kaB5Rj-sQSzVF41nCH_8Ld2aC9Xu-197zkD6sU4WUTPvpYp63Hfxi7UdQelxzKZSgXhLAokY9FG9IOqU14uVmqgTK8-IqlUVT2QqrZXBqUn_0WlorIzNkd8cQySqh9fHGu0oUwdTnggdH9fcccu3ouhbgYh36VyB4C7Nlf1OpomC65mWViwIwjw=]

- FDA Global Substance Registration System. (n.d.). 3-ACETYLTHIO-2-METHYLPROPIONIC ACID. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA9mcmETiDNchNfOUoPcEpl3aJIKfqNu-MMDAV6hNQMBqYakliqW7uDFcuDYW4rxBeR3g17OYPOWBPpnZMSeDbpuQFSwQjjZAuA-E1YO1h3UhYc1ZdC7Yh21MPgKvB22sxx9y3gD_nwCCwHGbDcw==]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. scbt.com [scbt.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]

- 8. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. chembk.com [chembk.com]

- 13. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]

- 14. Captopril synthesis - chemicalbook [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. fishersci.com [fishersci.com]

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid CAS number 76497-39-7

An In-Depth Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

This guide provides a comprehensive technical overview of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid (CAS No. 76497-39-7), a chiral building block of paramount importance in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, analytical characterization, and its critical application in the manufacture of Angiotensin-Converting Enzyme (ACE) inhibitors.

Core Concepts and Strategic Importance

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a derivative of isobutyric acid distinguished by a thioester functional group and a specific stereochemistry at the C2 position.[1] While it has applications as a biochemical reagent, its primary significance lies in its role as a pivotal intermediate in the synthesis of Captopril.[2][3][4] Captopril was the first orally active ACE inhibitor developed and remains a widely used medication for treating hypertension and certain types of congestive heart failure.[5]

The therapeutic efficacy of Captopril is critically dependent on its stereochemistry. The (S,S) diastereomer is the active pharmaceutical ingredient, and therefore, the use of the enantiomerically pure (S)-isomer of 3-(acetylthio)-2-methylpropionic acid is essential to ensure the potency and safety of the final drug product.[2][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, reaction optimization, and quality control.

| Property | Value | Source(s) |

| CAS Number | 76497-39-7 | [7] |

| Molecular Formula | C₆H₁₀O₃S | [1][7] |

| Molecular Weight | 162.21 g/mol | [7][8] |

| Appearance | Liquid to Low-Melting Solid | [3][9][10] |

| Boiling Point | 131-132 °C at 2.25 mmHg | [9] |

| Density | ~1.178 g/cm³ | [9][10] |

| Purity | Typically ≥93-98% (HPLC) | [4][7][8] |

| IUPAC Name | (2S)-3-(acetylthio)-2-methylpropanoic acid | [8][11] |

| Synonyms | (S)-(-)-3-(Acetylthio)isobutyric acid, D-β-Acetylthioisobutyric acid | [1][7] |

Spectroscopic Data: Comprehensive spectral data is available for the characterization of this compound. Key techniques include ¹H NMR, GC-MS, and FT-IR, which can confirm the structural integrity and identify impurities.[12]

Synthesis and Chiral Resolution

The industrial production of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid involves two primary strategies: direct asymmetric synthesis or the synthesis of a racemic mixture followed by chiral resolution.

Synthesis of Racemic 3-(Acetylthio)-2-methylpropionic Acid

A common and straightforward method involves the 1,4-addition (Michael addition) of thioacetic acid to methacrylic acid.[13][14] This reaction is typically performed by heating the neat reagents, providing the racemic product in good yield after vacuum distillation.

-

Objective: To synthesize racemic 3-acetylthio-2-methylpropanoic acid from methacrylic acid and thioacetic acid.[13]

-

Materials:

-

Methacrylic acid (40.7 g)

-

Thioacetic acid (50 g)

-

-

Procedure:

-

Combine methacrylic acid and thioacetic acid in a suitable reaction flask.

-

Heat the mixture on a steam bath for approximately one hour.

-

Allow the reaction mixture to stand at room temperature for 18 hours to ensure completion.

-

Causality: Heating initiates the conjugate addition, while the extended time at room temperature drives the reaction to completion.

-

Confirm the complete consumption of methacrylic acid using NMR spectroscopy. This is a critical self-validating step to ensure the reaction is finished before purification.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at 128.5-131 °C (2.6 mmHg) to obtain the desired product.[13]

-

Caption: Workflow for the synthesis of racemic 3-acetylthio-2-methylpropionic acid.

Chiral Resolution

To obtain the desired (S)-enantiomer, the racemic mixture can be resolved using a chiral resolving agent. A patented method utilizes L-(+)-2-aminobutanol to selectively crystallize the diastereomeric salt of the D-(-) or (S)-enantiomer.[15]

Mechanism Insight: The process relies on the principle that diastereomers (formed from a racemic acid and a single enantiomer of a chiral base) have different physical properties, including solubility. By choosing an appropriate solvent, one diastereomeric salt can be selectively precipitated, allowing for the separation of the enantiomers.[15]

Application in Captopril Synthesis

The primary industrial application of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid is its use as the acylating agent in the synthesis of Captopril.[6][16][17] The thioacetyl group serves as a protected form of the free thiol, which is crucial for the biological activity of Captopril but would otherwise be prone to oxidation during synthesis.[6]

Overall Synthetic Pathway

The synthesis can be logically divided into three main stages: activation of the carboxylic acid, coupling with L-proline, and deprotection to yield the final active pharmaceutical ingredient (API).

Caption: Synthetic pathway from the title compound to the Captopril API.

Detailed Experimental Protocols

-

Objective: To convert the carboxylic acid into its more reactive acid chloride derivative to facilitate amide bond formation.

-

Materials:

-

(S)-3-Acetylthio-2-methylpropanoic acid (14.5 g)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, solvent, 80 ml)

-

-

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve (S)-3-Acetylthio-2-methylpropanoic acid in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride to the solution.

-

Causality: Thionyl chloride is a standard reagent for this conversion; it reacts with the carboxylic acid to form the acid chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed. The reaction is exothermic, necessitating cooling.

-

Allow the reaction to stir and slowly warm to room temperature until the reaction is complete (monitor by TLC or IR spectroscopy).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.

-

-

Objective: To form the crucial amide bond between the activated acid chloride and L-proline.

-

Materials:

-

(S)-3-Acetylthio-2-methylpropanoyl chloride (from Step 1)

-

L-Proline (10 g)

-

Sodium hydroxide (NaOH) solution

-

Water (60 ml)

-

Ethyl acetate (for extraction)

-

-

Procedure:

-

Dissolve L-proline in purified water in a reaction flask and cool to approximately -2 °C.[6]

-

Adjust the pH to 8-10 with a sodium hydroxide solution.

-

Causality: A basic pH is required to deprotonate the amine group of L-proline, making it a more effective nucleophile for attacking the electrophilic acid chloride.

-

Slowly add the (S)-3-Acetylthio-2-methylpropanoyl chloride from the previous step, maintaining the temperature between 0-5 °C and the pH between 8-10 by concurrently adding NaOH solution.[16]

-

Self-Validation: Maintaining strict control over temperature and pH is critical to prevent side reactions and ensure high yield and purity.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2.

-

Extract the product, 1-(3-acetylthio-2-methylpropanoyl)-L-proline, with ethyl acetate.

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Objective: To remove the acetyl protecting group to reveal the free thiol, yielding the final Captopril product.

-

Materials:

-

1-(3-acetylthio-2-methylpropanoyl)-L-proline (from Step 2)

-

Sodium hydroxide (14 g)

-

Water (30 ml)

-

Concentrated hydrochloric acid

-

Dichloromethane (for extraction)

-

-

Procedure:

-

In a reaction flask, dissolve the protected intermediate in an aqueous solution of sodium hydroxide. Some protocols use ammonolysis with ammonia in methanol.[14][16]

-

Causality: The basic conditions facilitate the hydrolysis (saponification) of the thioester bond, removing the acetyl group.

-

Stir the reaction at a controlled temperature (e.g., 35-40 °C) for 1.5 hours.[16]

-

Cool the mixture and acidify to pH 1-2 with concentrated hydrochloric acid. This protonates the carboxylate and the thiolate to give the final product.

-

Extract the Captopril product with dichloromethane.

-

Dry the combined organic layers and concentrate under vacuum to yield the final API.

-

Safety and Handling

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid and its racemic form are classified as hazardous materials.[12]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] It is also listed as corrosive and harmful.[9][10]

-

Precautions: Handle in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection (e.g., safety goggles and a face shield).[10][12]

-

Storage: Store in a cool, dry place, typically at 0-5°C.[10]

This compound is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.[7] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

References

-

Captopril. Wikipedia. Available from: [Link]

-

Synthesis of 3-Acetylthio-2-Methylpropanoic Acid. PrepChem.com. Available from: [Link]

-

Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. SciSpace. Available from: [Link]

-

3-(Acetylthio)-2-methylpropanoic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

D-β-Acetylthioisobutyric acid. CAS Common Chemistry. Available from: [Link]

-

3-(Acetylthio)-2-methylpropanoic acid. ChemBK. Available from: [Link]

- CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid. Google Patents.

-

3-acetyl thioisobutyric acid, 33325-40-5. The Good Scents Company. Available from: [Link]

-

The Synthesis of (S)-3-Acetylthio-2-benzylpropionic Acid from (Z)-2-Chloromethyl-3-phenylprop-2-enoic Acid by Asymmetric Hydrogenation. ResearchGate. Available from: [Link]_

- US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent. Google Patents.

-

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid. CRO SPLENDID LAB. Available from: [Link]

-

3-ACETYLTHIO-2-METHYLPROPIONIC ACID. Molbase. Available from: [Link]

-

Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. MDPI. Available from: [Link]

Sources

- 1. CAS 76497-39-7: D-β-Acetylthioisobutyric acid | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Captopril - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. (S)-(-)-3-Acetylthio-2-methylpropionic Acid [lgcstandards.com]

- 9. 76497-39-7 Cas No. | (2S)-3-(Acetylthio)-2-methylpropanoic acid | Apollo [store.apolloscientific.co.uk]

- 10. chembk.com [chembk.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. scispace.com [scispace.com]

- 15. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]

- 16. Captopril synthesis - chemicalbook [chemicalbook.com]

- 17. Page loading... [guidechem.com]

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid chemical structure

An In-depth Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: Synthesis, Analysis, and Application

Abstract

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid, hereafter referred to as S-ATMPA, is a critical chiral intermediate in modern pharmaceutical synthesis. Its stereospecific structure is fundamental to the efficacy of several drugs, most notably the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This guide provides a comprehensive technical overview of S-ATMPA for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail robust protocols for its synthesis and chiral resolution, outline methods for its analytical characterization, and illustrate its pivotal role in the synthesis of Captopril. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of a Chiral Synthon

In the landscape of pharmaceutical manufacturing, the economic and therapeutic success of a drug often hinges on the efficient and stereocontrolled synthesis of its active pharmaceutical ingredient (API). S-ATMPA (CAS: 76497-39-7) represents a quintessential example of a high-value chiral building block. Its structure incorporates the precise stereocenter required for the biological activity of Captopril, an essential medication for treating hypertension and certain types of congestive heart failure.[1][2]

The primary challenge in producing S-ATMPA is not merely its construction but the isolation of the desired (S)-enantiomer from its racemic mixture. The use of the optically pure S-ATMPA circumvents the need for difficult and less efficient diastereomeric separation in the final stages of drug synthesis, thereby streamlining the manufacturing process and improving overall yield.[3] This guide serves as a technical resource, consolidating the essential knowledge required to synthesize, purify, analyze, and effectively utilize this vital intermediate.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of S-ATMPA is crucial for its handling, storage, and application in subsequent reactions. The key specifications are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-3-(acetylsulfanyl)-2-methylpropanoic acid | [4][5] |

| Synonyms | D-(-)-3-Acetylthio-2-methylpropionic acid, Captopril Impurity G | [4][6] |

| CAS Number | 76497-39-7 ((S)-enantiomer); 33325-40-5 (racemate) | [4][6] |

| Molecular Formula | C₆H₁₀O₃S | [6] |

| Molecular Weight | 162.21 g/mol | [6] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [7][8] |

| Density | ~1.178 g/cm³ at 20°C | [9] |

| Boiling Point | 128-132 °C at 1-2.6 mmHg | [9] |

| Storage Temperature | Recommended: -20°C to 5°C, in a well-sealed container | [9] |

Synthesis and Chiral Resolution

The industrial production of S-ATMPA is a two-stage process: the initial synthesis of the racemic mixture followed by the critical step of chiral resolution.

Racemic Synthesis via Michael Addition

The most common and efficient route to racemic 3-(acetylthio)-2-methylpropanoic acid is the conjugate (Michael) addition of thioacetic acid to methacrylic acid.

Mechanism Insight: This reaction proceeds via a base-catalyzed or thermal mechanism where the sulfur atom of thioacetic acid acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. The reaction is highly atom-economical, forming the desired product with no stoichiometric byproducts.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine thioacetic acid (50 g, 0.66 mol) and methacrylic acid (40.7 g, 0.47 mol).

-

Heating: Heat the mixture on a steam bath for one hour. The reaction is typically initiated by heat.

-

Aging: Remove from heat and allow the mixture to stand at room temperature for 18 hours to ensure the reaction proceeds to completion.

-

In-Process Control (IPC): Optionally, withdraw a small aliquot for NMR spectroscopy to confirm the disappearance of the vinyl protons of methacrylic acid.

-

Purification: Purify the crude reaction mixture by vacuum distillation. Collect the fraction boiling at 128.5-131°C (2.6 mmHg) to yield the pure racemic acid (yield ~64 g).

Chiral Resolution via Diastereomeric Salt Crystallization

The separation of the racemic mixture is expertly achieved by forming diastereomeric salts with a chiral amine, L-(+)-2-aminobutanol. The differing solubilities of the two diastereomeric salts in a suitable solvent allow for the selective crystallization of the desired salt.[3]

Causality: The acidic carboxyl group of DL-ATMPA reacts with the basic amine of L-(+)-2-aminobutanol to form a pair of diastereomeric salts: (S-ATMPA)·(L-amine) and (R-ATMPA)·(L-amine). These diastereomers are not mirror images and thus have different physical properties, including solubility. By carefully selecting the solvent (e.g., ethyl acetate), the (S-ATMPA)·(L-amine) salt can be induced to crystallize preferentially, leaving the (R)-enantiomer salt in the mother liquor.

Detailed Experimental Protocol:

-

Dissolution: Dissolve DL-(±)-3-acetylthio-2-methylpropionic acid (76.8 g, 0.474 mol) in ethyl acetate (80 ml).

-

Salt Formation: Under agitation at ambient temperature, add L-(+)-2-aminobutanol (42.19 g, 0.474 mol). Heat the resulting solution to 60°C.

-

Crystallization: Seed the solution with a few pure crystals of the target D-(-)-salt (S-enantiomer). Maintain stirring and allow the mixture to cool gradually to room temperature over five hours.

-

Filtration: Filter the crystallized salt, wash the filter cake with cold ethyl acetate, and dry in a vacuum oven.

-

Recrystallization (Optional): For higher optical purity, the obtained salt can be recrystallized from a suitable solvent like acetone.

-

Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to protonate the carboxylate. The water-insoluble S-ATMPA will separate and can be extracted with an organic solvent (e.g., dichloromethane), dried, and concentrated to yield the final product.[3]

Spectroscopic and Chromatographic Analysis

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of S-ATMPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. The expected signals in ¹H and ¹³C NMR spectra (referenced to TMS) are detailed below.

| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment | Rationale |

| Carboxylic Acid | ~11-12 | Singlet (broad) | -COOH | Acidic proton, position is concentration and solvent dependent. |

| Methine | ~2.8-3.0 | Multiplet | -CH(CH₃)- | Alpha to the carbonyl group, split by adjacent -CH₂ and -CH₃ groups. |

| Methylene | ~3.1-3.3 | Multiplet | -CH₂-S- | Adjacent to the chiral center and the sulfur atom. Diastereotopic protons may result in a complex multiplet. |

| Acetyl Methyl | ~2.3 | Singlet | -S-C(=O)CH₃ | Isolated methyl group on the acetyl moiety. |

| Methyl Doublet | ~1.2 | Doublet | -CH(CH₃)- | Methyl group on the chiral center, split by the single methine proton. |

| ¹³C NMR | Expected δ (ppm) | Assignment | Rationale |

| Carboxylic Carbonyl | ~180 | -COOH | Characteristic shift for a carboxylic acid carbon. |

| Thioester Carbonyl | ~195 | -S-C(=O)CH₃ | Thioester carbonyls are significantly downfield compared to acid/ester carbonyls. |

| Methine | ~40 | -CH(CH₃)- | The chiral carbon atom. |

| Methylene | ~35 | -CH₂-S- | Carbon adjacent to the sulfur atom. |

| Acetyl Methyl | ~30 | -S-C(=O)CH₃ | Acetyl methyl carbon. |

| Methyl | ~16 | -CH(CH₃)- | Methyl group on the chiral center. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1760 | C=O stretch | Thioester |

| ~1710 | C=O stretch | Carboxylic Acid |

| 2980-2850 | C-H stretch | Aliphatic |

Expertise Insight: The presence of two distinct carbonyl stretching bands is a key diagnostic feature. The thioester carbonyl (~1760 cm⁻¹) appears at a higher frequency than the carboxylic acid carbonyl (~1710 cm⁻¹) due to the reduced resonance contribution from the sulfur atom compared to an oxygen atom in a standard ester.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Under Electron Ionization (EI), the molecular ion [M]⁺ at m/z = 162 is expected, along with characteristic fragments. A prominent fragment is often observed at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing chemical and chiral purity.

-

Chemical Purity (Reversed-Phase): A standard C18 column can be used to determine purity.

-

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous acid (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).

-

Detection: UV at 210-220 nm.

-

Expected Result: S-ATMPA should appear as a single major peak. Purity is typically >98%.[6]

-

-

Chiral Purity (Chiral HPLC): A chiral stationary phase (CSP) is required to separate the (S) and (R) enantiomers.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® series) is a common choice.

-

Mobile Phase: Typically a non-polar mobile phase like hexane/isopropanol with a small amount of acid modifier (e.g., trifluoroacetic acid).

-

Rationale: The chiral stationary phase forms transient, diastereomeric complexes with each enantiomer, leading to different retention times and allowing for their separation and quantification. Method validation is essential.

-

Core Application: Synthesis of Captopril

S-ATMPA is the cornerstone for the efficient synthesis of Captopril. The process involves the formation of an amide bond between S-ATMPA and L-proline, followed by the deprotection of the thioacetyl group.[6]

Detailed Experimental Protocol:

-

Acid Chloride Formation: In a reaction flask under an inert atmosphere, combine S-ATMPA (1 equivalent) with a suitable solvent like dichloromethane. Add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise at 0-5°C. Allow the reaction to stir at room temperature until completion (monitored by IR or TLC). Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.

-

Coupling with L-Proline: In a separate flask, dissolve L-proline (1 equivalent) in water. Cool the solution to ~0°C and adjust the pH to 8-10 with a sodium hydroxide solution.

-

Reaction: Add the previously prepared S-ATMPA acid chloride dropwise to the L-proline solution, maintaining the temperature at 0-5°C and the pH between 8-10 by the concurrent addition of NaOH solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Workup: Acidify the reaction mixture with concentrated HCl to pH 1-2. Extract the product, 1-(3-acetylthio-2-methylpropanoyl)-L-proline, with ethyl acetate.

-

Deprotection (Ammonolysis): Concentrate the ethyl acetate extract. Dissolve the residue in methanol and treat with aqueous ammonia. Stir until the thioester is fully cleaved.

-

Isolation: Acidify the solution, extract the final Captopril product, and purify by crystallization to yield the API.[6]

Handling, Storage, and Safety

Proper handling and storage are imperative to maintain the quality and integrity of S-ATMPA.

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Long-term storage at -20°C is recommended to prevent degradation.[7]

-

Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Safety: S-ATMPA is classified as an irritant.

Conclusion

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is more than just a chemical intermediate; it is an enabling molecule that facilitates the efficient, stereospecific synthesis of the life-saving drug Captopril. Its production, rooted in a classic Michael addition followed by an elegant diastereomeric salt resolution, showcases fundamental principles of organic chemistry applied to pharmaceutical manufacturing. A comprehensive understanding of its properties, analytical profiles, and reaction pathways, as detailed in this guide, is essential for any scientist or professional working in the field of drug development and synthesis.

References

-

PubChem. (n.d.). 3-(Acetylthio)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Acetylthio-2-Methylpropanoic Acid. Retrieved from [Link]

-

ChemBK. (2024). 3-(Acetylthio)-2-methylpropanoic acid. Retrieved from [Link]

-

Bhanja, C., et al. (2012). Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. Journal of Chemical and Pharmaceutical Research, 4(7), 3610-3616. Available at [Link]

-

University of Calgary. (n.d.). Infrared (IR) Spectroscopy Absorption Table. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

- Google Patents. (2020). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.

- Google Patents. (1994). US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent.

-

Xie, Y. (2012). Method for synthesizing captopril and ceptopril. Semantic Scholar. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. biosynth.com [biosynth.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]

A Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: From Rational Drug Design to a Cornerstone of Cardiovascular Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid, a chiral organosulfur compound, holds a significant place in the history of medicinal chemistry. While not a therapeutic agent itself, its development as a key intermediate was a critical step in the synthesis of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor. This guide delves into the discovery and history of this pivotal molecule, not as an isolated event, but within the broader narrative of the groundbreaking research that led to a paradigm shift in the treatment of hypertension and congestive heart failure. We will explore the scientific rationale behind its structure, the evolution of its stereoselective synthesis, and its enduring impact on drug development.

The Genesis: A Tale of Snake Venom and Rational Drug Design

The story of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid is inextricably linked to the development of Captopril. In the mid-20th century, researchers were actively studying the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that plays a crucial role in regulating blood pressure.[1][2] A key enzyme in this system, angiotensin-converting enzyme (ACE), was identified as a prime target for therapeutic intervention. ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[2][3]

A significant breakthrough came from an unlikely source: the venom of the Brazilian pit viper, Bothrops jararaca.[3][4] Scientists discovered that peptides in the venom could inhibit ACE, leading to a drop in blood pressure.[4][5][6] However, these peptides were not orally active and thus had limited therapeutic potential.

At the Squibb Institute for Medical Research (now Bristol-Myers Squibb), a team led by chemists Miguel Ondetti and David Cushman embarked on a mission to develop a small, orally active molecule that could mimic the action of the snake venom peptides.[1][4][5][6] This marked one of the earliest and most successful examples of "rational drug design," a departure from the traditional method of screening vast libraries of compounds.[5][7]

Their approach was to design a molecule that would specifically bind to the active site of the ACE enzyme. Based on the known structure and function of similar enzymes, they hypothesized that a compound with a terminal sulfhydryl (-SH) group would strongly interact with the zinc ion at the active site of ACE.[1] This led to the design and synthesis of Captopril, a derivative of the amino acid proline.[8]

The Crucial Intermediate: Designing (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

The synthesis of Captopril required a specific chiral building block that could introduce the sulfhydryl group and a methyl group with the correct stereochemistry. This is where (S)-(-)-3-(Acetylthio)-2-methylpropionic acid emerged as a pivotal intermediate.

The "acetylthio" group (CH₃COS-) served as a protected form of the free sulfhydryl group. This protection was crucial to prevent unwanted side reactions during the synthesis of Captopril. The acetyl group could be easily removed in the final step to reveal the active thiol.

The stereochemistry of the molecule was of paramount importance. The biological activity of Captopril resides almost exclusively in the (S,S)-diastereomer. Therefore, the synthesis required the optically pure (S)-enantiomer of 3-acetylthio-2-methylpropionic acid.

Caption: Role of the intermediate in Captopril synthesis.

Synthesis and Stereoselective Resolution: A Technical Deep Dive

The initial syntheses of 3-acetylthio-2-methylpropanoic acid produced a racemic mixture, meaning it contained equal amounts of the (S)- and (R)-enantiomers. A key challenge for the Squibb team and subsequent researchers was to develop efficient methods to obtain the desired (S)-enantiomer in high purity.

Racemic Synthesis

A common method for the racemic synthesis involves the reaction of methacrylic acid with thioacetic acid.[9]

Caption: Racemic synthesis of the target molecule.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers, a process known as chiral resolution, was a critical step. This is often achieved by reacting the racemic acid with a chiral base to form diastereomeric salts, which have different physical properties and can be separated by crystallization.

One patented method describes the use of L-(+)-2-aminobutanol as a resolving agent.[10] The L-(+)-2-aminobutanol selectively forms a crystalline salt with the desired D-(-)-3-acetylthio-2-methylpropionic acid (the S-enantiomer), allowing for its separation from the L-(+)-enantiomer.[10]

Experimental Protocol: Chiral Resolution using L-(+)-2-aminobutanol[10]

-

Dissolution: Dissolve the racemic (DL)-(±)-3-acetylthio-2-methylpropionic acid in a suitable solvent, such as ethyl acetate.

-

Addition of Resolving Agent: Add an equimolar amount of L-(+)-2-aminobutanol to the solution at ambient temperature with agitation.

-

Heating and Seeding: Heat the solution to approximately 60°C. Seed the solution with a few pure crystals of the diastereomeric salt of D-(-)-3-acetylthio-2-methylpropionic acid with L-(+)-2-aminobutanol.

-

Crystallization: Allow the mixture to cool slowly to ambient temperature while stirring to facilitate the crystallization of the desired diastereomeric salt.

-

Isolation: Isolate the crystalline salt by filtration.

-

Liberation of the Free Acid: Treat the isolated salt with a stronger acid to displace the L-(+)-2-aminobutanol and liberate the optically pure D-(-)-3-acetylthio-2-methylpropionic acid.

Asymmetric Synthesis

More advanced synthetic strategies focus on asymmetric synthesis, which aims to produce the desired enantiomer directly, avoiding the need for resolution. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction. While detailed protocols for the asymmetric synthesis of this specific intermediate are less commonly published in introductory literature, the principles are a cornerstone of modern pharmaceutical manufacturing.[11][12]

Physicochemical Properties and Data

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀O₃S | [13][14][15] |

| Molecular Weight | 162.21 g/mol | [13][14][15] |

| Appearance | Colorless to pale yellow liquid or powder | [14][16] |

| CAS Number | 33325-40-5 (racemic) | [15] |

Legacy and Impact on Drug Development

The development of Captopril, and by extension the synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid, had a profound and lasting impact on the pharmaceutical industry.

-

Vindication of Rational Drug Design: The success of Captopril was a landmark achievement that validated the principles of rational drug design.[5][7] It demonstrated that a deep understanding of a biological target could lead to the creation of highly effective and specific drugs.

-

Establishment of ACE Inhibitors as a Major Drug Class: Captopril was the first of a new class of drugs that have become a mainstay in the treatment of cardiovascular diseases.[3][6][17] Its success spurred the development of numerous other ACE inhibitors.[17]

-

Emphasis on Stereochemistry in Drug Development: The critical importance of chirality in the activity of Captopril highlighted the need for stereoselective synthesis and analysis in drug development. This has become a fundamental principle in modern medicinal chemistry.

Conclusion

The discovery and history of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid are not those of a standalone wonder drug, but of a crucial piece in a larger scientific puzzle. Its story is a testament to the power of rational drug design, the importance of fundamental chemical principles like stereochemistry, and the unexpected sources of inspiration in the natural world. For researchers and professionals in drug development, the journey from snake venom to a life-saving medicine, with this humble intermediate at its core, remains a compelling and instructive narrative.

References

-

From Snake Venom to Medicine: How Miguel Ondetti Co-Created Captopril. (2025, October 2). National Inventors Hall of Fame®. Retrieved from [Link]

- Chirumamilla, R. R., Marchant, R., & Singh - Nee Nigam, P. (2001). Captopril and its synthesis from chiral intermediates. Journal of Chemical Technology & Biotechnology, 76(2), 123-129.

-

NIHF Inductee Miguel Ondetti Invented Captopril Medication. (n.d.). National Inventors Hall of Fame®. Retrieved from [Link]

-

The Journey of Captopril: From Snake Venom to Pharmaceutical Staple. (n.d.). Retrieved from [Link]

-

Captopril. (n.d.). In Wikipedia. Retrieved from [Link]

-

Bryan, J. (2009, April 17). From snake venom to ACE inhibitor — the discovery and rise of captopril. The Pharmaceutical Journal. Retrieved from [Link]

- Cushman, D. W., & Ondetti, M. A. (1991). History of the Design of Captopril and Related Inhibitors of Angiotensin Converting Enzyme. Hypertension, 17(4), 589–592.

-

Captopril and its synthesis from chiral intermediates (2001) | RR Chirumamilla | 25 Citations. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis of 3-Acetylthio-2-Methylpropanoic Acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Basic Research, Snake Venoms, and ACE Inhibitors: Ondetti, Cushman, and Patchett. (n.d.). In Hallelujah Moments: Tales of Drug Discovery. Oxford Academic. Retrieved from [Link]

- Shimazaki, M., Hasegawa, J., Kan, K., et al. (1982). Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid. Chemical & Pharmaceutical Bulletin, 30(9), 3139-3146.

- US Patent No. 5,367,091 A. (1994). Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent.

-

Various approaches for the synthesis of selected ACE inhibitors building blocks. (n.d.). ResearchGate. Retrieved from [Link]

- Application Notes and Protocols: Synthesis of ACE Inhibitors Using 4-Hydroxy-2-phenylbutanoic Acid Deriv

- CN Patent No. 111039838 A. (2020). Preparation method of 3-acetylmercapto-2-methylpropanoic acid.

-

Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. (n.d.). SciSpace. Retrieved from [Link]

- Nam, D. H., Lee, C. S., & Ryu, D. D. (1984). An improved synthesis of captopril. Journal of Pharmaceutical Sciences, 73(12), 1843–1844.

- Ortiz, A., Arellano, O., Sansinenea, E., & Bernès, S. (2007). Stereoselective Crystallization as a Key Step for the Synthesis of New Epimers of Captopril Derivatives. Journal of the Mexican Chemical Society, 51(4), 245-248.

-

Discovery and development of ACE inhibitors. (n.d.). In Wikipedia. Retrieved from [Link]

- Continuous Flow Synthesis of ACE Inhibitors From N-Substituted L-Alanine Derivatives. (n.d.). MIT Open Access Articles.

- US Patent No. 4,046,889. (1977). Proline derivatives and their use.

-

3-(Acetylthio)-2-methylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

3-acetyl thioisobutyric acid, 33325-40-5. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

- 1. Captopril - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. nbinno.com [nbinno.com]

- 5. invent.org [invent.org]

- 6. invent.org [invent.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]

- 11. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 12. scispace.com [scispace.com]

- 13. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]

- 14. 3-Acetylthio-2-methylpropanoic acid | CymitQuimica [cymitquimica.com]

- 15. scbt.com [scbt.com]

- 16. Page loading... [guidechem.com]

- 17. From vipers to vasodilators: the story of ACE inhibitors | LGC Standards [lgcstandards.com]

A Comprehensive Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid, with the IUPAC name (2S)-3-(acetylsulfanyl)-2-methylpropanoic acid , is a chiral organosulfur compound of significant interest in the pharmaceutical industry.[1][2] Its primary prominence lies in its role as a crucial chiral intermediate in the synthesis of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor.[2][3][4][5] Captopril is a widely prescribed medication for the management of hypertension and certain types of congestive heart failure.[4] The specific (S)-enantiomer of 3-(acetylthio)-2-methylpropionic acid is essential for the therapeutic efficacy of Captopril, highlighting the importance of stereocontrolled synthesis and purification in its production.[4]

This in-depth technical guide provides a comprehensive overview of (S)-(-)-3-(acetylthio)-2-methylpropionic acid, intended for researchers, scientists, and drug development professionals. The guide will delve into its chemical and physical properties, detailed synthesis and purification protocols with mechanistic insights, methods of characterization, and its pivotal application in pharmaceutical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-(-)-3-(acetylthio)-2-methylpropionic acid is fundamental for its handling, synthesis, and purification.

| Property | Value | Source |

| IUPAC Name | (2S)-3-(acetylsulfanyl)-2-methylpropanoic acid | [1] |

| Synonyms | (S)-(-)-3-(Acetylthio)-2-methylpropionic acid, D-(-)-3-Acetylthio-2-methylpropionic acid | [6] |

| CAS Number | 76497-39-7 | [2] |

| Molecular Formula | C₆H₁₀O₃S | [1][5] |

| Molecular Weight | 162.21 g/mol | [1][5] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [7] |

| Melting Point | 55-57 °C | [7] |

| Boiling Point | 276.5 ± 23.0 °C (Predicted) | [7] |

| Density | 1.213 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 4.22 ± 0.10 (Predicted) | [7] |

| Solubility | Sparingly soluble in chloroform and methanol | [7] |

Synthesis and Purification

The synthesis of (S)-(-)-3-(acetylthio)-2-methylpropionic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The process typically involves the synthesis of the racemic mixture followed by chiral resolution.

Part 1: Synthesis of Racemic 3-(Acetylthio)-2-methylpropionic Acid

The most common and industrially viable method for the synthesis of the racemic acid is the 1,4-addition (or conjugate addition) of thioacetic acid to methacrylic acid.[6]

Reaction:

Mechanism Rationale:

The reaction proceeds via a nucleophilic attack of the sulfur atom of thioacetic acid on the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. This is a classic Michael addition reaction. The electron-withdrawing carboxylic acid group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by the soft nucleophile, the thiolate anion, which is in equilibrium with thioacetic acid.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Charge the flask with methacrylic acid and a slight molar excess of thioacetic acid.

-

Reaction Conditions: The mixture is typically heated to initiate the reaction. A common procedure involves heating on a steam bath for approximately one hour, followed by stirring at room temperature for an extended period (e.g., 18 hours) to ensure the reaction goes to completion.[6]

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy, looking for the disappearance of the vinyl proton signals of methacrylic acid.[6]

-

Work-up and Purification: Upon completion, the crude product is purified by vacuum distillation.[6]

Part 2: Chiral Resolution of Racemic 3-(Acetylthio)-2-methylpropionic Acid

The separation of the racemic mixture into its constituent enantiomers is a critical step to obtain the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Causality Behind Experimental Choices:

The choice of a resolving agent is crucial. It should be an optically pure, readily available, and inexpensive chiral base that forms diastereomeric salts with the racemic acid, where one salt has significantly different solubility properties from the other in a given solvent system. This difference in solubility allows for their separation by crystallization.

Experimental Protocol for Chiral Resolution:

A patented method describes the use of a chiral amine as the resolving agent. The following is a generalized protocol based on this principle:

-

Salt Formation: Dissolve the racemic 3-(acetylthio)-2-methylpropionic acid in a suitable solvent (e.g., a mixture of organic solvents or an aqueous-organic mixture).

-

Addition of Resolving Agent: Add an equimolar amount of a chiral amine (e.g., L-(+)-2-aminobutanol) to the solution.[8] The mixture is stirred to allow the formation of the diastereomeric salts.

-

Fractional Crystallization: The solution is then cooled or the solvent is partially evaporated to induce crystallization. Due to the different solubilities of the diastereomeric salts, one will preferentially crystallize out of the solution.

-

Isolation of the Diastereomeric Salt: The crystallized salt is isolated by filtration. The process of recrystallization may be repeated to enhance the diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the optically pure (S)-(-)-3-(acetylthio)-2-methylpropionic acid.[9]

-

Extraction and Isolation: The desired enantiomer is then extracted into an organic solvent, which is subsequently dried and evaporated to yield the final product.

Purification of the Final Product

The final product can be further purified by either vacuum distillation or recrystallization from a suitable solvent like benzene.[7]

-

Vacuum Distillation: This method is effective for removing non-volatile impurities. The product is heated under reduced pressure, causing it to vaporize and then recondense in a separate flask, leaving the impurities behind.

-

Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared in a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.

Characterization and Analytical Methods

The identity and purity of (S)-(-)-3-(acetylthio)-2-methylpropionic acid are confirmed using a variety of analytical techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A patent provides the following ¹H NMR data (500MHz, CDCl₃): δ 10.46 (s, 1H, COOH), 3.16-3.03 (m, 2H, -SCH₂-), 2.79-2.68 (m, 1H, -CH(CH₃)-), 2.38-2.33 (m, 3H, -COCH₃), 1.29 (t, J=5.4Hz, 3H, -CH(CH₃)-).[10] This data is consistent with the structure of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the thioester (around 1690-1715 cm⁻¹), and C-H stretching and bending vibrations.[1]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (162.21 g/mol ).[10] Fragmentation patterns would be consistent with the loss of fragments such as the acetyl group or the carboxylic acid group.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for chiral analysis to determine the enantiomeric excess (ee).[11][12] Chiral stationary phases are used to separate the (S) and (R) enantiomers.

Application in the Synthesis of Captopril

The primary and most significant application of (S)-(-)-3-(acetylthio)-2-methylpropionic acid is as a key starting material in the industrial synthesis of Captopril.[3][4] The acetylthio group serves as a protecting group for the thiol functionality, which is crucial for the biological activity of Captopril but can be sensitive to oxidation during the synthesis.

The synthesis of Captopril from (S)-(-)-3-(acetylthio)-2-methylpropionic acid involves two main steps:

-

Formation of the Acid Chloride: The carboxylic acid is converted to the more reactive acid chloride, (S)-3-(acetylthio)-2-methylpropanoyl chloride, typically by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂).[3][9]

-

Coupling with L-Proline: The acid chloride is then coupled with the amino acid L-proline in a nucleophilic acyl substitution reaction to form an amide bond.[3][13] This reaction is usually carried out under basic conditions to neutralize the HCl byproduct.

-

Deprotection: The final step is the removal of the acetyl protecting group to reveal the free thiol group, yielding Captopril. This is often achieved by ammonolysis.

Experimental Workflow for Captopril Synthesis:

Caption: Synthetic pathway from (S)-3-(acetylthio)-2-methylpropionic acid to Captopril.

Conclusion

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a molecule of high importance in medicinal chemistry, particularly in the synthesis of the antihypertensive drug Captopril. Its stereospecific synthesis and purification are critical for ensuring the therapeutic efficacy of the final active pharmaceutical ingredient. This guide has provided a detailed overview of its properties, synthesis, characterization, and application, with a focus on the underlying chemical principles and practical experimental considerations. A thorough understanding of this key intermediate is essential for professionals involved in the research, development, and manufacturing of Captopril and related pharmaceuticals.

References

-

3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S. PubChem. Available at: [Link]

-

Quantification of Captopril using Ultra High Performance Liquid Chromatography. Symbiosis Online Publishing. Available at: [Link]

- Process for the preparation of 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline. Google Patents.

- A kind of preparation method of captopril isomers. Google Patents.

-

Chiral Analysis of Captopril Derivatives by Hplc Methods. Acta Scientific. Available at: [Link]

- Preparation method of 3-acetylmercapto-2-methylpropanoic acid. Google Patents.

-

An Overview of Analytical Determination of Captopril in Active Pharmaceutical Ingredients (API) Formulation and Biological Fluid. Walsh Medical Media. Available at: [Link]

-

Captopril and its synthesis from chiral intermediates. ResearchGate. Available at: [Link]

-

The Science Behind Captopril: Understanding the Role of Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of 3-Acetylthio-2-Methylpropanoic Acid. PrepChem.com. Available at: [Link]

-

Reactions of Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

-

1-(3-(Acetylthio)-2-methylpropanyl)-l-proline. PubChem. Available at: [Link]

-

(S)-3-Acetylthio-2-methylpropionyl-L-proline. PubChem. Available at: [Link]

-

3-ACETYLTHIO-2-METHYLPROPIONIC ACID. DrugFuture. Available at: [Link]

-